molecular formula C7H9ClO4 B13759269 2-Chloroallylidene-3,3-diacetate CAS No. 5459-90-5

2-Chloroallylidene-3,3-diacetate

Cat. No.: B13759269
CAS No.: 5459-90-5
M. Wt: 192.60 g/mol
InChI Key: PPHOKWJFQIHKNR-UHFFFAOYSA-N
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Description

2-Chloroallylidene-3,3-diacetate is an organic compound with the molecular formula C7H9ClO4 It is a diacetate derivative of 2-chloroallylidene, characterized by the presence of two acetate groups attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroallylidene-3,3-diacetate can be synthesized through the reaction of 2-chloroprop-1-ene-1,1-diol with acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the yield and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloroallylidene-3,3-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis Products: 2-chloroprop-1-ene-1,1-diol.

    Oxidation Products: Epoxides.

    Reduction Products: Alkanes.

Scientific Research Applications

2-Chloroallylidene-3,3-diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroallylidene-3,3-diacetate involves its reactivity with nucleophiles and electrophiles. The compound’s chlorine atom and acetate groups play a crucial role in its interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .

Properties

CAS No.

5459-90-5

Molecular Formula

C7H9ClO4

Molecular Weight

192.60 g/mol

IUPAC Name

(1-acetyloxy-2-chloroprop-2-enyl) acetate

InChI

InChI=1S/C7H9ClO4/c1-4(8)7(11-5(2)9)12-6(3)10/h7H,1H2,2-3H3

InChI Key

PPHOKWJFQIHKNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(=C)Cl)OC(=O)C

Origin of Product

United States

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